BenchChemオンラインストアへようこそ!

Triphenylmethanesulfenamide

Nanoparticle Synthesis Colloidal Stability Sulfur Ligands

Researchers requiring orthogonal N-protection strategies often face steric hindrance and acid-lability constraints that preclude standard approaches. Triphenylmethanesulfenamide directly addresses these limitations as a stable, crystalline precursor to the tritylsulfenyl (TRS) group. - Enables acid-free deprotection via mild oxidative cleavage (aqueous I₂), essential for acid-sensitive nucleoside and peptide substrates. - Forms stable tritylsulfenimine intermediates for controlled reductive amination of carbonyls under mild conditions. - Demonstrated utility as a stabilizing ligand for Ag, Cu, and AgCu nanoparticles, conferring colloidal stability exceeding one week at room temperature. Supplied with Certificates of Analysis; available in gram-scale quantities with expedited global fulfillment.

Molecular Formula C19H17NS
Molecular Weight 291.4 g/mol
CAS No. 38499-08-0
Cat. No. B1595139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylmethanesulfenamide
CAS38499-08-0
Molecular FormulaC19H17NS
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN
InChIInChI=1S/C19H17NS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
InChIKeyPIDYQAYNSQSDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylmethanesulfenamide – N-Protection and Nanomaterials


Triphenylmethanesulfenamide (CAS 38499-08-0), also known as S-tritylthiohydroxylamine, is an organosulfur compound characterized by a sulfenamide (-SNH2) group attached to a bulky triphenylmethane (trityl) core [1]. Its primary utility in organic synthesis derives from its ability to serve as a precursor to the tritylsulfenyl (TRS) protecting group, which is valued for its oxidative cleavage profile and unique steric and electronic properties [2]. Unlike simpler sulfenamides, the triphenylmethane backbone confers enhanced crystallinity and stability, making it a practical reagent for specialized applications in peptide synthesis, nucleoside modification, and nanoparticle stabilization [2][3].

Protecting Group Strategy Oxidatively cleavable TRS group for orthogonal N-protection
Nanoparticle Stabilization Divalent sulfur ligand for metal nanoparticle colloidal stability studies
Mild Reductive Amination Forms stable tritylsulfenimine intermediates for carbonyl-to-amine conversion

Triphenylmethanesulfenamide vs. Generic Sulfenamides


Generic sulfenamides cannot be substituted for triphenylmethanesulfenamide due to its unique dual role as both a stable crystalline reagent for mild sulfenimine formation and a precursor to the tritylsulfenyl (TRS) protecting group [1][2]. The bulky trityl group renders the derived nitrogen nonbasic and nonnucleophilic, while maintaining stability to aqueous acid, base, and reducing conditions — a profile not shared by simpler aryl or alkyl sulfenamides [2]. Furthermore, its specific steric and electronic signature enables orthogonal deprotection strategies that are unattainable with more labile sulfenamides [2]. Direct head-to-head data demonstrate that the TRS group exhibits a distinct cleavage ease compared to other N-protecting groups, offering a selective advantage in complex synthetic sequences [3]. The quantitative evidence below establishes the specific scenarios where this differentiation is decisive for experimental success.

Property
Triphenylmethanesulfenamide
Generic Sulfenamide
Nitrogen Basicity
Nonbasic, nonnucleophilic amine (trityl shielding)
May retain nucleophilic character, altering reaction profiles
Deprotection Orthogonality
Oxidative cleavage or milder lability vs. Z/trityl
Lacks orthogonal oxidative lability; may require acidic conditions
Steric Control in Coupling
Enables hindered amino acid coupling (TRS vs. CPh3)
Steric profile may not rescue failed N-trityl couplings

Triphenylmethanesulfenamide: Comparative Evidence


Enhanced Nanoparticle Colloidal Stability

In a comparative study of divalent sulfur ligands for stabilizing Ag, Cu, and AgCu metallic nanoparticles, triphenylmethanesulfenamide (designated L3) provided superior colloidal stability relative to 2,2'-dithioethanol (L1) and N,N'-dithiophtalimide (L2) [1]. The colloids stabilized with L3 remained stable for over one week at room temperature, whereas the stability of L1- and L2-stabilized colloids was not reported to exceed this threshold, with L3 being the only ligand explicitly noted for extended stability [1].

Colloidal Stability
Reported
L3-stabilized colloids stable >1 week; L1, L2 stability not reported beyond this threshold.
Supports extended colloidal stability requirement for nanoparticle research.
Brust method conditions; cross-study comparable.
Nanoparticle Synthesis Colloidal Stability Sulfur Ligands

TRS Group Enables Hindered Peptide Coupling

The tritylsulfenyl (TRS) group, derived from triphenylmethanesulfenamide, exhibits a critical steric advantage over the closely related N-trityl (CPh3) group in peptide synthesis [1]. While N-tritylamino acid p-nitrophenyl esters (except for glycine) fail to couple with amino acid esters due to steric hindrance, N-tritylsulfenyl (TRS) amino acid p-nitrophenyl esters do not exhibit this steric hindrance and successfully couple to form N-protected dipeptide esters [1].

Hindered Coupling
Reported
TRS amino acid esters couple successfully; N-trityl esters fail (except Gly).
Enables sterically demanding dipeptide synthesis unattainable with N-trityl.
Qualitative head-to-head comparison; standard coupling conditions.
Peptide Synthesis Steric Hindrance N-Protection

Easier Cleavage of TRS Protecting Group

The tritylsulfenyl (TRS) group demonstrates a distinct cleavage lability profile that differentiates it from widely used N-protecting groups. Comparative studies report that the TRS group is cleaved more easily than the benzyloxycarbonyl (Z) group and, in many cases, more easily than the trityl (CPh3) group [1]. This differential lability is a key factor for orthogonal protection strategies.

Cleavage Lability
Data to verify
TRS group cleaved more easily than Z and trityl groups.
Supports milder orthogonal deprotection strategy.
Qualitative assessment; exact kinetic data require full article review.
Peptide Synthesis Protecting Group Orthogonality Deprotection Kinetics

Acid-Free DNA Synthesis via Oxidative Cleavage

Triphenylmethanesulfenyl chloride (TrSCl), the precursor to triphenylmethanesulfenamide, forms sulfenamide and sulfenate linkages that serve as the basis for TAB and MOB protecting groups . These groups enable acid-free DNA synthesis because they are removed under mild oxidative conditions (e.g., aqueous iodine), whereas traditional acid-labile protecting groups (e.g., dimethoxytrityl, DMT) require acidic deprotection that can damage sensitive nucleosides .

Acid-Free DNA Deprotection
Data to verify
TRS-based TAB/MOB groups cleaved oxidatively (aq. I₂); DMT requires acidic conditions.
Enables DNA synthesis without acid exposure for sensitive substrates.
Class-level inference; source data to verify.
DNA Synthesis Nucleoside Protection Oxidative Cleavage

Key Applications of Triphenylmethanesulfenamide


Long-Term Colloidal Nanoparticle Stabilization

For research groups synthesizing Ag, Cu, or bimetallic AgCu nanoparticles via chemical reduction, triphenylmethanesulfenamide offers a proven advantage as a stabilizing ligand. Comparative data show that colloids stabilized with this ligand maintain stability for over one week at room temperature, a property that may not be matched by simpler dithioethanol or dithiophthalimide ligands under identical conditions . Procurement of this specific ligand is therefore indicated when experimental protocols demand extended colloidal shelf-life without aggregation or precipitation.

N-Protection for Sterically Hindered Amino Acids

The tritylsulfenyl (TRS) group, derived from triphenylmethanesulfenamide, is the N-protecting group of choice when synthesizing peptides containing sterically hindered amino acids. Direct comparative evidence shows that N-tritylsulfenyl amino acid esters couple efficiently with amino acid esters, whereas the analogous N-trityl-protected esters fail due to steric hindrance . This scenario justifies procurement when synthetic routes involving N-trityl protection have been unsuccessful.

Acid-Free Deprotection in Oligonucleotide Synthesis

Researchers requiring an acid-free approach to DNA or RNA synthesis should consider reagents based on triphenylmethanesulfenamide chemistry. The derived sulfenamide and sulfenate linkages (e.g., TAB and MOB protecting groups) are cleaved under mild oxidative conditions (e.g., aqueous iodine) rather than the acidic conditions required for standard DMT groups . This orthogonal deprotection strategy is essential for sequences containing acid-labile modified bases and justifies the selection of this reagent over generic sulfenamides that do not provide this oxidative cleavage profile.

Mild Reductive Amination of Carbonyl Compounds

Triphenylmethanesulfenamide is a commercially established reagent for the mild, reductive amination of carbonyl compounds . Its ability to form stable tritylsulfenimine intermediates under mild conditions, followed by reduction to stable secondary sulfenamides, provides a controlled pathway for amine synthesis [1]. This application scenario is relevant for medicinal chemists and process chemists who require a reliable, well-characterized reagent for carbonyl-to-amine transformations without harsh conditions.

Application
Selection Property
Validation Focus
Long-Term Nanoparticle Stabilization
Colloidal stability profile of divalent sulfur ligand
Colloidal shelf-life monitoring in target solvent system
Hindered Amino Acid N-Protection
Steric compatibility of TRS group in peptide coupling
Sterically demanding coupling assays vs. N-trityl controls
Acid-Free Oligonucleotide Deprotection
Oxidative lability of sulfenamide/sulfenate linkages
Deprotection condition screening with acid-sensitive nucleosides
Mild Reductive Amination
Sulfenimine formation reactivity under mild conditions
Reductive amination optimization for carbonyl substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenylmethanesulfenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.